4-{(Z)-1-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE
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Overview
Description
“4-{(Z)-1-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of pyrazole, oxazole, and phenyl groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{(Z)-1-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bromobenzyl bromide, phenylhydrazine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
“4-{(Z)-1-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific pharmacological properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “4-{(Z)-1-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions can be studied using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole and oxazole rings. Examples include:
- 4-{(Z)-1-[1-(4-METHYLBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE
- 4-{(Z)-1-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of “4-{(Z)-1-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE” lies in its specific combination of functional groups and the presence of the bromine atom, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(4Z)-4-[[1-[(4-bromophenyl)methyl]-3-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrN3O2/c27-22-13-11-18(12-14-22)16-30-17-21(24(29-30)19-7-3-1-4-8-19)15-23-26(31)32-25(28-23)20-9-5-2-6-10-20/h1-15,17H,16H2/b23-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWSWBILSBZPPS-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)OC(=N3)C4=CC=CC=C4)CC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)CC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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